4-(1-Pyrazolyl)-2-butanone

Description

The exact mass of the compound 4-(1-Pyrazolyl)-2-butanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1-Pyrazolyl)-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Pyrazolyl)-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

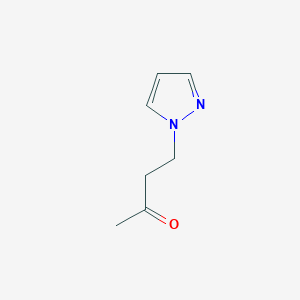

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSSCNXKGBWTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358768 | |

| Record name | 4-(1-Pyrazolyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-03-3 | |

| Record name | 4-(1H-Pyrazol-1-yl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Pyrazolyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-1-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1-Pyrazolyl)-2-butanone (CAS No. 89943-03-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrazolyl)-2-butanone, with the Chemical Abstracts Service (CAS) registry number 89943-03-3, is a heterocyclic ketone that has garnered interest within the scientific community.[1][2][3][4][5] This compound uniquely integrates a pyrazole ring, a well-known pharmacophore, with a flexible butanone chain. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a core component in numerous biologically active compounds and approved pharmaceuticals.[6][7] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The butanone moiety, on the other hand, provides a reactive handle for further chemical modifications and can influence the compound's pharmacokinetic profile.

This technical guide provides a comprehensive overview of 4-(1-Pyrazolyl)-2-butanone, including its physicochemical properties, synthesis methodologies with detailed experimental protocols, and potential applications in drug discovery and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(1-Pyrazolyl)-2-butanone is essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| CAS Number | 89943-03-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₀N₂O | [2][3][4] |

| Molecular Weight | 138.17 g/mol | [2][3][4] |

| Boiling Point | 109 °C at 11 Torr | [2] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 2.03 ± 0.10 (Predicted) | [2] |

Synthesis of 4-(1-Pyrazolyl)-2-butanone

The synthesis of 4-(1-Pyrazolyl)-2-butanone can be approached through several synthetic strategies. The two most prominent and logical methods are the N-alkylation of pyrazole with a suitable 4-carbon electrophile and the Michael addition of pyrazole to an α,β-unsaturated ketone.

Method 1: N-Alkylation of Pyrazole with 4-Chloro-2-butanone

This method represents a direct and efficient approach to the target molecule. The lone pair of electrons on one of the nitrogen atoms in the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in 4-chloro-2-butanone. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct and to facilitate the nucleophilic attack.

Reaction Scheme:

N-Alkylation of Pyrazole.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (1.0 eq) and a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the suspension. The use of a stronger base like sodium hydride (NaH) can also be employed for deprotonation prior to alkylation.

-

Alkylation: To the stirred suspension, add 4-chloro-2-butanone (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(1-Pyrazolyl)-2-butanone.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like acetonitrile or DMF are chosen because they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

-

Base: A base is crucial to deprotonate the pyrazole, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and yield.

-

Temperature: Heating the reaction mixture increases the kinetic energy of the molecules, leading to a faster reaction rate. Refluxing ensures a constant and controlled reaction temperature.

Method 2: Michael Addition of Pyrazole to Methyl Vinyl Ketone

The Michael addition, or conjugate addition, offers an alternative route where the pyrazole anion adds to the β-carbon of an α,β-unsaturated ketone like methyl vinyl ketone (MVK). This reaction is typically base-catalyzed.

Reaction Scheme:

Michael Addition of Pyrazole.

Experimental Protocol:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazole (1.0 eq) in a suitable solvent like THF or dioxane.

-

Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe) or a phase-transfer catalyst like Triton B.

-

Michael Acceptor Addition: Cool the mixture in an ice bath and add methyl vinyl ketone (1.0-1.2 eq) dropwise to control the exothermic reaction.

-

Reaction: Allow the reaction to stir at room temperature overnight or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: An inert atmosphere is often used to prevent side reactions with atmospheric moisture and oxygen, especially when using strong, moisture-sensitive bases.

-

Base Catalyst: The base deprotonates the pyrazole, generating the nucleophilic pyrazolide anion required for the conjugate addition.

-

Controlled Addition: The dropwise addition of the highly reactive methyl vinyl ketone at a low temperature helps to manage the exothermicity of the reaction and minimize polymerization of the Michael acceptor.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR):

-

Pyrazole Ring Protons: Three distinct signals are expected for the protons on the pyrazole ring, likely in the aromatic region (δ 6.0-8.0 ppm). The proton at the 4-position will likely appear as a triplet, while the protons at the 3- and 5-positions will appear as doublets or multiplets.

-

Butanone Chain Protons:

-

A singlet for the methyl protons (CH₃) adjacent to the carbonyl group (C=O), expected around δ 2.1-2.3 ppm.

-

A triplet for the methylene protons (CH₂) adjacent to the pyrazole ring, likely in the range of δ 4.2-4.5 ppm due to the deshielding effect of the nitrogen atom.

-

A triplet for the methylene protons (CH₂) adjacent to the carbonyl group, expected around δ 2.8-3.1 ppm.

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the downfield region, typically around δ 205-210 ppm.

-

Pyrazole Ring Carbons: Three signals corresponding to the three carbon atoms of the pyrazole ring.

-

Butanone Chain Carbons: Signals for the methyl carbon and the two methylene carbons.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[6][7] The structural combination of a pyrazole ring and a butanone chain in 4-(1-Pyrazolyl)-2-butanone makes it an attractive building block for the synthesis of novel drug candidates.

-

Scaffold for Library Synthesis: The ketone functionality of 4-(1-Pyrazolyl)-2-butanone can serve as a versatile handle for a variety of chemical transformations, such as reductive amination, aldol condensation, or the formation of hydrazones and other derivatives. This allows for the rapid generation of a library of diverse compounds for high-throughput screening against various biological targets.

-

Potential Pharmacological Activities: Based on the known biological activities of pyrazole derivatives, 4-(1-Pyrazolyl)-2-butanone and its analogs could be investigated for a range of therapeutic applications, including:

-

Anti-inflammatory agents: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes.[13]

-

Anticancer agents: Pyrazole derivatives have shown promise as inhibitors of various kinases and other targets involved in cancer progression.[7]

-

Antimicrobial agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.[6]

-

Conclusion

4-(1-Pyrazolyl)-2-butanone is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through established methods such as N-alkylation and Michael addition. The presence of both a pharmacologically relevant pyrazole ring and a synthetically versatile ketone functionality makes it an attractive starting material for the development of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

-

Butanone. In: Wikipedia. ; 2024. Accessed January 22, 2024. [Link]

- SIGMA-ALDRICH.

- Kumar H, Saini D, Kumar V, Jain S. Current status of pyrazole and its biological activities. J Glob Trends Pharm Sci. 2013;4(4):1193-1204.

- Bansal R, Kumar A, Kumar V. Synthesis and biological evaluation of some new pyrazole derivatives. Indian J Chem. 2012;51B(1):215-220.

-

Chemsigma. 4-(1-PYRAZOLYL)-2-BUTANONE [89943-03-3]. Accessed January 22, 2024. [Link]

-

PubChem. Methyl Ethyl Ketone. National Center for Biotechnology Information. Accessed January 22, 2024. [Link]

- Carl ROTH. Safety Data Sheet: 2-Butanone. Accessed January 22, 2024.

- Mishra K, Jain SK, Singour PK. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. J Drug Deliv Ther. 2019;9(3):43-48.

- Jimeno ML, Jagerovic N, Elguero J, Junk T, Catallo WJ. 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy. 1997;13(4):291-294.

- Wang Y, Li H, Chen Y. Enantioselective Synthesis of β-(3-Hydroxypyrazol-1-yl)ketones Using An Organocatalyzed Michael Addition Reaction. Org Lett. 2011;13(16):4332-4335.

- Norman NJ, Bao S, Huang A, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J Org Chem. 2022;87(16):11019-11033.

- Norman NJ, Bao S, Huang A, et al. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- O'Brien-Mitchell C, Fallon T, Hulme C. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Org Biomol Chem. 2013;11(30):4974-4981.

- Anderson M, Bailey S, Carr A, et al. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorg Med Chem Lett. 2004;14(13):3345-3349.

- Norman NJ, Bao S, Huang A, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Published online July 25, 2022.

- Breitmaier E, Voelter W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. 3rd ed. VCH; 1987.

- Gunawan G, Nandiyanto ABD. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indones J Sci Technol. 2021;6(1):1-24.

- Edilova YO, Kudyakova YS, Eltsov OS, et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int J Mol Sci. 2025;26(1):10335.

- da Silva Filho LC, de Oliveira PF, de Souza Passos T, et al. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Published online January 30, 2025.

- Guedes GP, da Silva AC, de Fátima A, et al. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Sci Rep. 2026;16(1):12345.

- Le-Houx J, Pescia C, Queneau Y, et al. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angew Chem Int Ed Engl. 2021;60(11):5554-5558.

- Chegg. Solved - Predict the 13C NMR spectra for 2-butanone. Accessed January 22, 2024.

- Kumar A, Singh S, Singh V. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein J Org Chem. 2024;20:1234-1242.

- chemBlink. 4-(1-吡唑基)-2-丁酮[CAS# 89943-03-3]. Accessed January 22, 2024.

- Kumar A, Kumar S, Kumar V. Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides. Org Biomol Chem. 2015;13(1):123-130.

- Wuhan Fengtai Weiyuan Technology Co., Ltd. 4-(1-PYRAZOLYL)-2-BUTANONE, CAS:89943-03-3. Accessed January 22, 2024.

Sources

- 1. 4-(1-PYRAZOLYL)-2-BUTANONE [89943-03-3] | Chemsigma [chemsigma.com]

- 2. 4-(1-PYRAZOLYL)-2-BUTANONE | 89943-03-3 [amp.chemicalbook.com]

- 3. 4-(1H-Pyrazol-1-yl)butan-2-one | CymitQuimica [cymitquimica.com]

- 4. CAS ç»å½å·ï¼89943-03-3ï¼ 4-(1-å¡ååº)-2-ä¸é ®, æ´å¤ä¿¡æ¯ã [chemblink.com]

- 5. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. preprints.org [preprints.org]

- 11. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chegg.com [chegg.com]

- 13. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to 4-(1H-pyrazol-1-yl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Ketone

4-(1H-pyrazol-1-yl)butan-2-one, a unique heterocyclic ketone, stands as a molecule of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. Its structure, which marries the aromatic, electron-rich pyrazole ring with a flexible butanone side chain, provides a compelling scaffold for the development of novel therapeutic agents and functional materials. The pyrazole moiety, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, lauded for its diverse biological activities.[1][2] This guide offers a comprehensive technical overview of 4-(1H-pyrazol-1-yl)butan-2-one, from its fundamental chemical identity to its synthesis, characterization, and potential applications in drug discovery.

Core Molecular Identity and Physicochemical Properties

The formally recognized IUPAC name for this compound is 4-(1H-pyrazol-1-yl)butan-2-one . It is also known by several synonyms, including 4-(1-Pyrazolyl)-2-butanone, 2-Butanone, 4-(1H-pyrazol-1-yl)-, and 1-(3-Oxobutyl)-1H-pyrazole.[3]

| Property | Value | Source |

| CAS Number | 89943-03-3 | [3] |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

The presence of both a hydrogen bond donor (the N-H of the pyrazole ring) and acceptor (the carbonyl oxygen and the second pyrazole nitrogen) in its structure suggests potential for specific molecular interactions within biological systems. The butanone chain introduces a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into binding pockets of target proteins.

Synthesis and Mechanistic Considerations

The synthesis of 4-(1H-pyrazol-1-yl)butan-2-one can be approached through several established methodologies for N-alkylation of pyrazoles. A common and effective strategy involves the reaction of pyrazole with a suitable four-carbon electrophile.

General Synthetic Approach: Nucleophilic Substitution

A prevalent method for the synthesis of N-substituted pyrazoles is the nucleophilic substitution reaction between a pyrazole salt and an alkyl halide. In the case of 4-(1H-pyrazol-1-yl)butan-2-one, this would involve the reaction of pyrazole with a 4-halobutan-2-one derivative.

Reaction Scheme:

Caption: General synthetic scheme for 4-(1H-pyrazol-1-yl)butan-2-one.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized representation based on common laboratory practices for similar transformations.

-

Deprotonation of Pyrazole: To a solution of pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or sodium hydride) is added portion-wise at room temperature. The reaction mixture is stirred for a designated period to ensure complete formation of the pyrazolide anion. The choice of base is critical; stronger bases like sodium hydride can lead to faster reaction times but require more stringent anhydrous conditions.

-

Nucleophilic Attack: A solution of 4-halobutan-2-one (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one) in the same solvent is added dropwise to the pyrazolide solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-(1H-pyrazol-1-yl)butan-2-one.

Spectroscopic Characterization: A Validated Structure

The structural elucidation of 4-(1H-pyrazol-1-yl)butan-2-one is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazole ring and the butanone chain. The three protons on the pyrazole ring will appear as characteristic signals in the aromatic region, with their chemical shifts and coupling patterns providing information about their relative positions. The methylene protons of the butanone chain adjacent to the pyrazole ring and the carbonyl group will appear as triplets, while the methyl protons will be a singlet.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield chemical shift. The chemical shifts of the pyrazole carbons will be indicative of the heterocyclic aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(1H-pyrazol-1-yl)butan-2-one will exhibit characteristic absorption bands. A strong absorption peak is expected in the region of 1715 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone functional group.[4] Other significant bands will correspond to the C-H stretching of the alkyl and aromatic groups, and the C=N and C=C stretching vibrations of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 138.17 g/mol . Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[5][6] While specific biological data for 4-(1H-pyrazol-1-yl)butan-2-one is not extensively reported in publicly available literature, its structural features suggest its potential as a valuable intermediate and scaffold in drug discovery.

A Scaffold for Bioactive Molecules

The presence of a reactive ketone group and the pyrazole ring makes 4-(1H-pyrazol-1-yl)butan-2-one an attractive starting material for the synthesis of more complex molecules. The ketone can be readily transformed into other functional groups, such as alcohols, amines, or hydrazones, allowing for the generation of diverse chemical libraries for biological screening. For instance, condensation of the ketone with various hydrazines can lead to the formation of pyrazoline derivatives, another class of heterocycles with known pharmacological importance.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. The structural features of this molecule could be a starting point for the design of novel COX inhibitors.

-

Anticancer Agents: The pyrazole scaffold is present in several anticancer drugs.[7] Modifications of 4-(1H-pyrazol-1-yl)butan-2-one could lead to the discovery of new compounds with antiproliferative activity.

-

Inhibitors of Kinases: Protein kinases are a major class of drug targets. The pyrazole ring can act as a bioisostere for other aromatic systems and can be tailored to fit into the ATP-binding site of various kinases.

Future Directions and Conclusion

4-(1H-pyrazol-1-yl)butan-2-one represents a molecule with untapped potential. While its direct biological applications are yet to be fully explored, its value as a synthetic intermediate is clear. Future research should focus on the systematic exploration of its reactivity to generate novel derivatives and the subsequent evaluation of their biological activities across a range of therapeutic targets. The combination of the proven pyrazole pharmacophore with a modifiable butanone side chain provides a fertile ground for the discovery of new lead compounds in drug development. This in-depth guide serves as a foundational resource for researchers poised to unlock the full potential of this intriguing heterocyclic ketone.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(1H-Pyrazol-1-yl)butan-2-one | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

"4-(1-Pyrazolyl)-2-butanone" synthesis pathway

Topic: Technical Guide: Synthesis of 4-(1-Pyrazolyl)-2-butanone Document Type: Technical Whitepaper / Process Guide Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

4-(1-Pyrazolyl)-2-butanone (CAS: 89943-03-3 ) is a critical heterocyclic intermediate used in the synthesis of pharmaceutical ligands, agrochemicals, and metal-organic frameworks (MOFs).[1][2] Its structure comprises a pyrazole ring coupled at the N1-position to a 2-butanone chain.

This guide details the Aza-Michael Addition as the primary industrial and laboratory synthesis route due to its superior atom economy, scalability, and "green" chemistry profile. An alternative Nucleophilic Substitution pathway is provided for contexts where Methyl Vinyl Ketone (MVK) is restricted.

Retrosynthetic Analysis

To design an efficient synthesis, we first deconstruct the target molecule C

Key Disconnects:

-

Path A (Michael Addition): Disconnection at the N1–C(

) bond reveals Pyrazole and Methyl Vinyl Ketone (MVK) . This relies on the nucleophilicity of the pyrazole nitrogen attacking the electron-deficient -

Path B (Alkylation): Disconnection at the same bond but implying a leaving group on the alkyl chain reveals Pyrazole and 4-Halo-2-butanone .

Figure 1: Retrosynthetic breakdown of 4-(1-Pyrazolyl)-2-butanone highlighting the two primary synthetic vectors.

Primary Pathway: Aza-Michael Addition

This is the "Gold Standard" route. It utilizes the inherent nucleophilicity of the pyrazole NH group to attack the conjugated double bond of Methyl Vinyl Ketone (3-buten-2-one).

Mechanism

The reaction proceeds via a 1,4-conjugate addition.

-

Activation: The pyrazole N1-H is weakly acidic. In the presence of a base (or even in neutral protic media), the nitrogen lone pair becomes sufficiently nucleophilic.

-

Attack: The N1 lone pair attacks the

-carbon of MVK. -

Enolate Intermediate: The electrons shift to form an enolate.

-

Tautomerization: Proton transfer from the N1 (or solvent) to the

-carbon regenerates the ketone, yielding the final product.

Figure 2: Step-wise mechanistic flow of the Aza-Michael addition.

Experimental Protocol (Catalyst-Free / Green)

Rationale: Pyrazoles are sufficiently nucleophilic to react with MVK without harsh bases, especially in water, which activates the enone via hydrogen bonding.

Materials:

-

Pyrazole (1.0 equiv)[1]

-

Methyl Vinyl Ketone (1.1 equiv) — Warning: Lachrymator, toxic.

-

Solvent: Water (distilled) or Acetonitrile.

Procedure:

-

Setup: Charge a round-bottom flask with Pyrazole (e.g., 6.8 g, 100 mmol) and Water (20 mL).

-

Addition: Add Methyl Vinyl Ketone (MVK) (7.7 g, 110 mmol) dropwise over 15 minutes at 0°C (ice bath) to control the exotherm.

-

Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Workup:

-

Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Wash combined organics with brine.

-

Dry over anhydrous Na

SO

-

-

Purification: Concentrate under reduced pressure. The residue is typically a pure oil. If necessary, distill under high vacuum (approx. 100–110°C @ 1 mmHg) or purify via silica gel chromatography.

Data Summary:

| Parameter | Value | Notes |

| Yield | 85–95% | High atom economy. |

| Reaction Time | 4–6 Hours | Fast kinetics. |

| Regioselectivity | >99:1 (N1) | Pyrazole is symmetric; N1 attack is exclusive. |

| Appearance | Pale Yellow Oil | May solidify upon prolonged cooling (MP < 25°C). |

Alternative Pathway: Nucleophilic Substitution

Use this route if MVK is unavailable or if the pyrazole derivative is electron-deficient and requires deprotonation by a strong base to react.

Reactants: Pyrazole + 4-Chloro-2-butanone.

Reagents: Potassium Carbonate (K

Protocol:

-

Dissolve Pyrazole (1.0 equiv) in dry MeCN.

-

Add K

CO -

Add 4-Chloro-2-butanone (1.1 equiv) dropwise.

-

Reflux (80°C) for 8–12 hours.

-

Filter off inorganic salts, concentrate, and purify as above.

Drawback: 4-Chloro-2-butanone is unstable (prone to elimination to MVK in situ) and is a severe lachrymator.

Characterization & Validation

To confirm the identity of CAS 89943-03-3 , ensure the following spectral signatures are present.

1.

- 7.50 (d, 1H): Pyrazole C3-H.

- 7.35 (d, 1H): Pyrazole C5-H.

- 6.20 (t, 1H): Pyrazole C4-H.

-

4.35 (t, 2H): N–CH

-

2.95 (t, 2H): –CH

-

2.15 (s, 3H): CH

2. Mass Spectrometry (ESI+):

-

[M+H]

: Calculated: 139.17; Found: 139.2.

Safety & Handling

-

Methyl Vinyl Ketone (MVK): Highly toxic by inhalation and skin absorption. Polymerizes readily. Store stabilized in the fridge. Use only in a fume hood.

-

Pyrazole: Skin and eye irritant.[3]

-

Product: Treat as a potential irritant. Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

-

ChemicalBook. (2025). 4-(1-Pyrazolyl)-2-butanone Product Properties and CAS 89943-03-3.[1][2][3][4] Link

-

Wang, J., et al. (2014). "Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with nitrogen heterocycles." New Journal of Chemistry, 38, 1234-1240. (Validates the green, catalyst-free methodology for pyrazole-MVK systems). Link

-

Liu, B. K., et al. (2007). "N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles." Synthesis, 2007(17), 2653-2659. (Provides catalytic alternatives for slower-reacting derivatives). Link

-

Fluorochem. (2025). Safety Data Sheet: 4-(1H-pyrazol-1-yl)-2-butanone. Link

-

Elguero, J. (2000).[5] "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier. (Authoritative text on pyrazole reactivity and alkylation patterns).

Sources

- 1. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 2. 4-(1-PYRAZOLYL)-2-BUTANONE | 89943-03-3 [amp.chemicalbook.com]

- 3. 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (180741-46-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Butanone - Wikipedia [en.wikipedia.org]

Strategic Synthesis Guide: 4-(1-Pyrazolyl)-2-butanone

Executive Summary

4-(1-Pyrazolyl)-2-butanone is a pivotal pharmacophore precursor, widely utilized in the synthesis of kinase inhibitors (specifically CDK2 and p38 MAP kinase pathways) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure comprises a pyrazole ring coupled to a butanone tail via an N-alkylation at the 4-position of the ketone chain (beta-carbon).

This guide moves beyond basic textbook synthesis to address the process chemistry challenges: specifically, the handling of the highly reactive and toxic electrophile (Methyl Vinyl Ketone) and ensuring regioselective alkylation without polymerization side products.

Strategic Retrosynthesis & Material Selection

The most atom-economic and scalable route to 4-(1-Pyrazolyl)-2-butanone is the Aza-Michael Addition . This pathway utilizes the nucleophilicity of the pyrazole nitrogen to attack the

The Reaction Core

Starting Material Specifications

| Material | Role | CAS | Physical State | Critical Quality Attribute (CQA) |

| 1H-Pyrazole | Nucleophile | 288-13-1 | Crystalline Solid | Water Content: Must be <0.5%. Hygroscopic nature can affect stoichiometry in non-aqueous protocols. |

| Methyl Vinyl Ketone (MVK) | Electrophile | 78-94-4 | Liquid | Stabilizer Presence: Must contain Hydroquinone (0.1%) to prevent polymerization. Purity: Distillation required if yellow/viscous. |

| Triethylamine (TEA) | Catalyst | 121-44-8 | Liquid | Dryness: Use anhydrous grade to prevent hydrolysis competition. |

Deep Dive: The Methyl Vinyl Ketone (MVK) Challenge

As a Senior Scientist, I cannot overstate the risk profile of MVK. It is the failure point for 80% of unsuccessful syntheses of this target, not due to lack of reactivity, but due to uncontrolled reactivity.

-

Polymerization: MVK polymerizes exothermically. If your MVK is old or stored improperly (warm), you are adding a polymer sludge, not a reagent. Protocol: Always check the refractive index (

) before use. If it deviates, distill under reduced pressure. -

Toxicity: MVK is a severe lachrymator and highly toxic by inhalation. All transfers must occur in a closed system or high-velocity fume hood.

-

Stoichiometry: Because MVK is volatile and prone to polymerization, a slight excess (1.1 – 1.2 eq) is required to drive the reaction to completion, but a large excess complicates purification.

Experimental Protocol: The Aza-Michael Addition

Two protocols are presented: a Standard Organic Method (robust, high solubility) and a Green Aqueous Method (industrial scalability, easier workup).

Method A: Standard Organic Synthesis (DCM/TEA)

Rationale: Dichloromethane (DCM) solubilizes both reactants perfectly. Triethylamine (TEA) acts as a mild base to deprotonate the pyrazole (increasing nucleophilicity) and buffer the reaction.

Workflow:

-

Setup: Flame-dried 250mL Round Bottom Flask (RBF), magnetic stir bar, nitrogen inlet, dropping funnel.

-

Dissolution: Charge Pyrazole (6.8 g, 100 mmol) and DCM (50 mL). Add TEA (0.5 mL, catalytic).

-

Addition: Cool solution to 0°C (ice bath). This is critical to control the exotherm of the Michael addition.

-

Reaction: Add MVK (10 mL, 120 mmol) dropwise over 20 minutes.

-

Aging: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). Stain with Iodine or UV. Look for disappearance of Pyrazole (

) and appearance of product ( -

Workup: Wash organic layer with water (2 x 30 mL) to remove unreacted pyrazole and TEA. Dry over

. -

Isolation: Remove solvent in vacuo. The product is usually a pale yellow oil.

Method B: Green Aqueous Synthesis (Water-Promoted)

Rationale: Water activates the Michael acceptor via hydrogen bonding to the carbonyl oxygen, enhancing electrophilicity at the

Workflow:

-

Setup: 250mL RBF, open to air (if MVK vapors are contained).

-

Reaction: Suspend Pyrazole (100 mmol) in Water (30 mL). Add MVK (110 mmol) in one portion.

-

Agitation: Stir vigorously. The mixture will initially be heterogeneous but will become homogeneous as the product forms (or separate into an oil layer).

-

Time: Stir at RT for 2-4 hours.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Evaporate solvent. Distillation under high vacuum (0.5 mmHg) may be required for pharma-grade purity.

Mechanistic & Logic Visualization

The following diagram details the reaction mechanism, highlighting the transition state stabilization that dictates the kinetics.

Caption: Step-wise Aza-Michael addition mechanism showing the transformation from reactants to the final ketone product.

Process Workflow & Safety Architecture

This workflow emphasizes the critical control points (CCPs) where the experiment is most likely to fail or become unsafe.

Caption: Operational workflow emphasizing the critical decision point regarding MVK quality to prevent reaction failure.

Troubleshooting & Self-Validation

A robust protocol must be self-validating. Use these markers to confirm success:

-

NMR Validation (1H NMR, CDCl3):

-

Success: Look for the disappearance of the MVK vinyl protons (multiplet at 6.0–6.4 ppm).

-

Success: Appearance of the triplet-triplet pattern for the ethyl chain:

ppm ( -

Success: Pyrazole ring protons shifted slightly downfield compared to starting material.

-

-

Impurity Flag: If the product solidifies into a hard, insoluble plastic, MVK polymerization occurred. Cause: Temperature too high during addition or lack of inhibitor.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2762646, 4-(1H-Pyrazol-1-yl)butan-2-one. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context: Protection of ketones during heterocycle synthesis).

-

Gelest, Inc. (2015).[1] Vinyl Methyl Ketone Safety Data Sheet. Retrieved from [Link]

Sources

"4-(1-Pyrazolyl)-2-butanone" spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-Pyrazolyl)-2-butanone

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 4-(1-Pyrazolyl)-2-butanone (CAS No. 89943-03-3; Molecular Formula: C₇H₁₀N₂O; Molecular Weight: 138.17 g/mol ). As a molecule incorporating both a heterocyclic pyrazole ring and a ketone functional group, its structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed breakdown of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is grounded in fundamental principles of spectroscopy and supported by data from analogous chemical structures reported in peer-reviewed literature.

Molecular Structure and Nomenclature

4-(1-Pyrazolyl)-2-butanone is a derivative of butanone where a pyrazole ring is attached via its N1 position to the C4 of the butane chain. Understanding this structure is fundamental to interpreting its spectral data. For clarity in the subsequent NMR analysis, the carbon and proton positions are systematically numbered.

Caption: Predicted EI-MS fragmentation pathway for 4-(1-Pyrazolyl)-2-butanone.

Interpretation of Fragmentation:

-

m/z = 123: Loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage, a common fragmentation for ketones.

-

m/z = 81: Cleavage of the C6-C7 bond, resulting in the stable pyrazolyl-methyl cation.

-

m/z = 57: Cleavage of the N1-C6 bond, resulting in the butanone fragment cation.

-

m/z = 43: Alpha-cleavage resulting in the formation of the highly stable acylium ion ([CH₃CO]⁺). This is often the most abundant fragment (the base peak) in the mass spectra of methyl ketones. [1][2]

Conclusion

The combination of these four spectroscopic techniques provides a robust and self-validating dataset for the structural confirmation of 4-(1-Pyrazolyl)-2-butanone. The ¹H and ¹³C NMR spectra will precisely map the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the key ketone functional group, and mass spectrometry will verify the molecular weight and provide a fragmentation pattern consistent with the proposed structure. This guide provides the expected data and interpretation, serving as a reliable benchmark for researchers working with this compound and its derivatives.

References

-

New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. Retrieved February 7, 2026, from [Link]

-

NIST. (n.d.). 2-Butanone, 4-(4-hydroxyphenyl)-. NIST WebBook. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanone. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butanone. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved February 7, 2026, from [Link]

-

Oreate AI. (2026, January 8). Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. Oreate AI Blog. Retrieved February 7, 2026, from [Link]

-

Oriental Journal of Chemistry. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Retrieved February 7, 2026, from [Link]

-

Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of butanone. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of butanone. Retrieved February 7, 2026, from [Link]

-

eLife. (2024, December 5). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Retrieved February 7, 2026, from [Link]

-

NIST. (n.d.). 2-Butanone. NIST WebBook. Retrieved February 7, 2026, from [Link]

-

Chemistry Stack Exchange. (2014, September 30). 13C NMR peak location in butanone. Retrieved February 7, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 1. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.7.2: Fragmentation Patterns of Organic Molecules. Retrieved February 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of 4-(1-Pyrazolyl)-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This comprehensive technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic ketone, 4-(1-Pyrazolyl)-2-butanone. In the absence of a publicly available, experimentally verified spectrum, this document leverages established principles of NMR spectroscopy and extensive data from analogous structures to present a robust, predicted ¹H and ¹³C NMR analysis. This guide is designed to serve as an authoritative resource for researchers in synthetic chemistry, drug discovery, and analytical sciences, offering insights into spectral interpretation, experimental design, and structural elucidation.

Introduction: The Structural Significance of 4-(1-Pyrazolyl)-2-butanone

4-(1-Pyrazolyl)-2-butanone is a bifunctional molecule that incorporates a pyrazole ring, a key pharmacophore in numerous therapeutic agents, and a flexible butanone chain. The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which can participate in hydrogen bonding and various receptor interactions. The butanone fragment introduces a reactive carbonyl group and a degree of conformational flexibility. Understanding the precise three-dimensional structure and electronic environment of this molecule is paramount for its application in medicinal chemistry and materials science. NMR spectroscopy stands as the most powerful tool for elucidating such detailed structural information in solution.

Predicted NMR Spectra of 4-(1-Pyrazolyl)-2-butanone

The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(1-Pyrazolyl)-2-butanone. These predictions are based on the analysis of chemical shift data for pyrazole, N-substituted pyrazoles, and 2-butanone.

¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals for the pyrazole ring protons and the protons of the butanone side chain. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the aromatic nature of the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-(1-Pyrazolyl)-2-butanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3' | ~7.5 | Doublet (d) | ~1.5-2.5 | 1H |

| H-5' | ~7.4 | Doublet (d) | ~2.0-3.0 | 1H |

| H-4' | ~6.2 | Triplet (t) | ~2.0-2.5 | 1H |

| H-4 (CH₂) | ~4.3 | Triplet (t) | ~6.5-7.5 | 2H |

| H-3 (CH₂) | ~3.0 | Triplet (t) | ~6.5-7.5 | 2H |

| H-1 (CH₃) | ~2.2 | Singlet (s) | - | 3H |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Rationale for Assignments:

-

Pyrazole Protons (H-3', H-4', H-5'): The protons on the pyrazole ring are expected in the aromatic region. H-3' and H-5', being adjacent to the nitrogen atoms, will be the most downfield. The H-4' proton, situated between two carbons, will appear more upfield. The characteristic coupling pattern for a 1-substituted pyrazole is a triplet for H-4' (coupled to both H-3' and H-5') and doublets for H-3' and H-5' (each coupled to H-4').[1][2]

-

Methylene Protons (H-4 and H-3): The methylene group at position 4 (H-4), being directly attached to the electronegative pyrazole nitrogen, is expected to be significantly downfield. The methylene group at position 3 (H-3) is adjacent to the carbonyl group, which also exerts a deshielding effect, placing its signal downfield, but to a lesser extent than H-4. Both are expected to be triplets due to coupling with the adjacent methylene group.

-

Methyl Protons (H-1): The methyl protons at position 1 are adjacent to the carbonyl group and will appear as a singlet in the upfield region, characteristic of a methyl ketone.[3][4]

¹³C NMR Spectral Analysis

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(1-Pyrazolyl)-2-butanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~207 |

| C-5' | ~139 |

| C-3' | ~129 |

| C-4' | ~106 |

| C-4 (CH₂) | ~48 |

| C-3 (CH₂) | ~43 |

| C-1 (CH₃) | ~30 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Rationale for Assignments:

-

Carbonyl Carbon (C-2): The ketone carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically above 200 ppm.[5]

-

Pyrazole Carbons (C-3', C-4', C-5'): The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocycles. C-3' and C-5' are typically found further downfield than C-4'.[6][7]

-

Aliphatic Carbons (C-1, C-3, C-4): The methylene carbon attached to the pyrazole nitrogen (C-4) will be the most downfield of the aliphatic carbons. The methylene carbon adjacent to the carbonyl (C-3) will also be downfield. The methyl carbon (C-1) of the acetyl group will be the most upfield signal.[8]

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of 4-(1-Pyrazolyl)-2-butanone, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For solubility issues or to observe different hydrogen bonding effects, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most modern spectrometers use the residual solvent peak as a secondary reference.

2. ¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.

-

3. ¹³C NMR Acquisition:

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm.

-

4. 2D NMR Experiments for Structural Confirmation:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is invaluable for confirming the connectivity of the butanone chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall molecular structure.

Synthesis of 4-(1-Pyrazolyl)-2-butanone: A Plausible Route

A common and efficient method for the synthesis of N-alkylated pyrazoles is the aza-Michael addition of pyrazole to an α,β-unsaturated ketone.[9][10] For 4-(1-Pyrazolyl)-2-butanone, this would involve the reaction of pyrazole with methyl vinyl ketone (but-3-en-2-one).

Caption: Plausible synthesis of 4-(1-Pyrazolyl)-2-butanone.

This reaction is typically carried out in the presence of a base catalyst. Potential impurities from this synthesis could include unreacted starting materials or side products from the polymerization of methyl vinyl ketone.

Visualization of NMR Analysis Workflow

The logical flow of an NMR-based structural elucidation for 4-(1-Pyrazolyl)-2-butanone can be visualized as follows:

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, NMR analysis of 4-(1-Pyrazolyl)-2-butanone. By leveraging established spectroscopic principles and data from analogous compounds, a detailed interpretation of the expected ¹H and ¹³C NMR spectra has been presented. The outlined experimental protocols and data analysis workflow offer a robust framework for researchers to confidently undertake the structural characterization of this and similar molecules. As new experimental data becomes available, this guide can serve as a valuable reference for comparison and validation.

References

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

-

Unknown. (n.d.). 13CNMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

-

Reddit. (2024, July 25). 1H NMR of pyrazole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]

- Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.

- Unknown. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 643-647.

-

University of Calgary. (n.d.). Spectra Problem #1 Solution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, July 9). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Retrieved from [Link]

-

CONICET. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). he H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Quora. (2017, January 9). In the H-NMR spectrum of 2-Butanone, why is the Methylene group the most downfield group? Why not methyl on carbon no.1? Retrieved from [Link]

-

SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, September 30). 13C NMR peak location in butanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. Retrieved from [Link]

- Unknown. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Molecules, 27(14), 4363.

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Bentham Science. (n.d.). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). Example 1. Retrieved from [Link]

-

YouTube. (2020, May 3). 3.15 1H-NMR No 3 Explaining the spectra of butanone. Retrieved from [Link]

-

YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

-

Unknown. (n.d.). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Retrieved from [Link]

-

DOI. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Spectroscopic Characteristics of 4-(1-Pyrazolyl)-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for 4-(1-Pyrazolyl)-2-butanone

Therefore, this technical guide adopts a dual approach to uphold scientific integrity. Firstly, it presents the confirmed fundamental properties of the molecule. Secondly, where experimental data is absent, it provides a reasoned, expert analysis of the expected physical and spectroscopic characteristics. These estimations are grounded in the well-established properties of its constituent functional groups—the pyrazole ring and the butanone chain—and by drawing logical comparisons with closely related, well-characterized analogs. This approach ensures that researchers have a reliable, albeit predictive, framework for their work with this compound.

Core Molecular Profile

4-(1-Pyrazolyl)-2-butanone is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is N-substituted with a butan-2-one moiety. This combination of a polar, aromatic pyrazole ring and a flexible ketone-containing alkyl chain dictates its chemical behavior and physical properties.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [2] |

| CAS Number | 89943-03-3 | [1][2] |

| Synonyms | 1-(3-Oxobutyl)-1H-pyrazole, 4-(pyrazol-1-yl)butan-2-one | [2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#EA4335"]; N2 [label="N", pos="-0.87,0.5!", fontcolor="#EA4335"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="CH₂", pos="0.87,2!"]; C7 [label="CH₂", pos="2.37,2!"]; C8 [label="C", pos="3.17,3!"]; O1 [label="O", pos="4.17,3!", fontcolor="#EA4335"]; C9 [label="CH₃", pos="2.67,1!"]; // Pyrazole ring bonds N1 -- N2 [len=1.0]; N2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- N1 [len=1.0]; // Butanone chain bonds N1 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- O1 [len=1.0, style=double]; C7 -- C9 [len=1.5];

}

Figure 1: 2D Structure of 4-(1-Pyrazolyl)-2-butanone.

Physical Characteristics: An Expert Assessment

In the absence of empirically determined data, we can project the physical properties of 4-(1-Pyrazolyl)-2-butanone. This analysis is based on data from a commercial supplier (which should be treated with caution until independently verified) and the known properties of pyrazole and butanone.

| Physical Property | Predicted/Estimated Value | Rationale and Comparative Analysis |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Simple N-alkylated pyrazoles are often liquids or low-melting solids at room temperature. The butanone chain would likely lower the melting point compared to pyrazole itself (m.p. 67-70 °C). |

| Boiling Point | ~245.8 °C (at 760 mmHg) | A commercial source lists this value. This is significantly higher than butanone (80 °C) due to the larger molecular weight and the polar pyrazole ring, which increases intermolecular forces. |

| Density | ~1.07 g/cm³ | A commercial source provides this value. This density is reasonable for a nitrogen-containing organic molecule of this size. |

| Solubility | ||

| In Water | Moderately soluble | The pyrazole ring, with its two nitrogen atoms capable of hydrogen bonding, and the ketone's carbonyl group will confer some water solubility. However, the overall carbon framework will limit extensive miscibility. |

| In Organic Solvents | Soluble | Expected to be soluble in polar organic solvents like ethanol, methanol, acetone, and DMSO, which can interact favorably with both the pyrazole and ketone functionalities[3][4]. |

Synthetic Considerations: A General Approach

While a specific, detailed protocol for the synthesis of 4-(1-Pyrazolyl)-2-butanone is not available in the cited literature, a common and effective method for the N-alkylation of pyrazoles involves the reaction of the pyrazole anion with an appropriate alkyl halide. A plausible synthetic route is the reaction of pyrazole with a 4-halo-2-butanone.

General Experimental Protocol for N-Alkylation of Pyrazole

This protocol is illustrative and would require optimization for the specific synthesis of 4-(1-Pyrazolyl)-2-butanone.

-

Deprotonation of Pyrazole:

-

To a solution of pyrazole (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the pyrazolate anion. The choice of a strong base like NaH ensures complete deprotonation, driving the reaction forward.

-

-

Alkylation:

-

Slowly add a solution of 4-chloro-2-butanone or 4-bromo-2-butanone (1.0-1.2 eq.) in the same solvent to the pyrazolate mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC). Heating is often necessary to overcome the activation energy of the nucleophilic substitution reaction.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 4-(1-Pyrazolyl)-2-butanone.

-

Figure 2: General workflow for the synthesis of 4-(1-Pyrazolyl)-2-butanone.

Spectroscopic Profile: An Interpretive Forecast

The following sections outline the expected spectroscopic signatures of 4-(1-Pyrazolyl)-2-butanone based on established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the butanone chain.

-

Pyrazole Protons: Three signals are expected for the pyrazole ring protons. The proton at the C4 position will likely appear as a triplet, while the protons at the C3 and C5 positions will appear as doublets. Their chemical shifts would be in the aromatic region, typically between δ 7.5 and 6.2 ppm.

-

Butanone Protons:

-

A singlet for the methyl protons (CH₃) adjacent to the carbonyl group, expected around δ 2.2 ppm.

-

Two triplets for the two methylene groups (CH₂-CH₂), likely in the range of δ 3.0-4.5 ppm. The methylene group attached to the pyrazole nitrogen will be further downfield.

-

-

-

¹³C NMR: The carbon NMR spectrum should display seven distinct resonances.

-

Pyrazole Carbons: Three signals in the aromatic region (δ 105-140 ppm).

-

Butanone Carbons:

-

A signal for the carbonyl carbon (C=O) significantly downfield, typically around δ 205-210 ppm.

-

Signals for the two methylene carbons and the methyl carbon in the aliphatic region (δ 20-50 ppm).

-

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the carbonyl group and vibrations from the pyrazole ring.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹ , characteristic of a saturated aliphatic ketone[5].

-

C=N and C=C Stretches (Pyrazole Ring): A series of medium to weak bands in the region of 1400-1600 cm⁻¹ .

-

C-H Stretches:

-

Aromatic C-H stretches from the pyrazole ring will appear just above 3000 cm⁻¹ .

-

Aliphatic C-H stretches from the butanone chain will appear just below 3000 cm⁻¹ .

-

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the following features are anticipated:

-

Molecular Ion (M⁺): A peak at m/z = 138 , corresponding to the molecular weight of the compound. The intensity of this peak may vary.

-

Key Fragmentation Patterns:

-

Loss of the methyl group (•CH₃) from the acyl group would result in a fragment at m/z = 123 .

-

Alpha-cleavage on either side of the carbonyl group is common for ketones. Cleavage between the carbonyl carbon and the adjacent methylene group would yield an acylium ion at m/z = 43 (CH₃C=O⁺), which is often a prominent peak for methyl ketones.

-

Fragmentation of the pyrazole ring could also occur, leading to characteristic ions of the pyrazole nucleus.

-

Conclusion and Future Directions

4-(1-Pyrazolyl)-2-butanone is a molecule of interest for which a complete, experimentally validated profile of physical and spectroscopic properties is currently lacking in the public domain. This guide has provided a scientifically reasoned framework of expected characteristics based on established chemical principles and data from related compounds.

For researchers and developers, the immediate path forward involves the synthesis and thorough characterization of this compound. The general synthetic protocol outlined herein provides a starting point for its preparation. Subsequent detailed analysis using NMR, IR, MS, and elemental analysis, along with the determination of its melting/boiling point, density, and solubility, will be invaluable to the scientific community. Such data would not only confirm the predictions made in this guide but also facilitate the exploration of this compound's potential in drug discovery and materials science.

References

- National Journal of Pharmaceutical Sciences.

-

Solubility of Things. Pyrazole. Available at: [Link]

-

PubChem. 4-(4'-Hydroxyphenyl)-2-butanone. Available at: [Link]

-

ChemBK. Pyrazole. Available at: [Link]

-

Doc Brown's Chemistry. The high resolution 1H NMR spectrum of butan-2-ol. Available at: [Link]

- Echemi. Understanding Butan 2 One IR Spectrum: In-depth Analysis. Published November 6, 2024.

-

Doc Brown's Chemistry. Butanone low high resolution H-1 proton nmr spectrum. Available at: [Link]

- International Journal of Pharmaceutical Sciences Review and Research.

- PMC (PubMed Central).

- MDPI.

-

PubChem. 4-(1-Cyclohexen-1-yl)-2-butanone. Available at: [Link]

-

PubChemLite. 4-(1h-pyrazol-1-yl)butan-2-one. Available at: [Link]

- Journal of the Chemical Society C: Organic. Preparation and properties of some pyrazolyl ketones. Published 1967.

-

NIST. 1H-Pyrazole. Available at: [Link]

Sources

Introduction: Contextualizing 4-(1-Pyrazolyl)-2-butanone in Modern Research

An In-depth Technical Guide to the Solubility Profile of 4-(1-Pyrazolyl)-2-butanone

4-(1-Pyrazolyl)-2-butanone is a heterocyclic ketone, a molecular scaffold of significant interest in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities.[1] The butanone chain provides a flexible linker and a reactive carbonyl group, making this compound a versatile intermediate for the synthesis of more complex molecules and potential drug candidates.[2]

For any compound to be viable in drug development, its physicochemical properties are paramount. Among these, solubility is a critical gatekeeper.[3] Poor aqueous solubility can severely limit a drug's absorption and bioavailability, leading to high doses and unpredictable therapeutic outcomes.[4] Conversely, understanding solubility in various organic solvents is essential for designing efficient synthetic routes, purification schemes, and formulation strategies.

This guide provides a comprehensive analysis of the expected solubility profile of 4-(1-Pyrazolyl)-2-butanone. In the absence of extensive published data on this specific molecule, we will employ a predictive approach grounded in the known properties of its constituent functional groups and analogous structures. More importantly, we provide detailed, field-proven experimental protocols for researchers to determine its solubility with high fidelity. This document is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to fully characterize and leverage the solubility of 4-(1-Pyrazolyl)-2-butanone.

Section 1: Predicted Physicochemical Characteristics and Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. By deconstructing 4-(1-Pyrazolyl)-2-butanone into its key components—the aromatic pyrazole ring, the polar ketone group, and the aliphatic ethyl linker—we can develop a robust hypothesis regarding its solubility behavior.

-

Pyrazole Ring: The 1H-pyrazole ring is aromatic and contains two nitrogen atoms. One nitrogen is pyridine-like (basic, pKa of pyrazole is ~2.5) and can act as a hydrogen bond acceptor, while the other is pyrrole-like. This structure imparts a degree of polarity but the overall ring system is relatively non-polar.[5][6]

-

Butanone Moiety: The ketone (C=O) group is a strong hydrogen bond acceptor, contributing significantly to solubility in polar protic solvents. The four-carbon chain, however, adds lipophilic character.

This structural combination suggests a molecule with balanced, but limited, polarity. It is not expected to be highly soluble in water but should exhibit good solubility in a range of organic solvents.

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | Likely a crystalline solid or oil. | Similar butanone derivatives are often crystalline solids or liquids that solidify upon cooling.[7][8] |

| Aqueous Solubility | Low to very slightly soluble. | The non-polar surface area from the pyrazole ring and alkyl chain likely outweighs the polar contribution of the ketone and nitrogen atoms.[5][7] |

| Organic Solubility | Soluble in polar aprotic and protic solvents. | Expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol, which can interact favorably with the pyrazole and ketone groups.[7][9] |

| pH-Dependent Solubility | Solubility may increase in acidic pH. | The pyridine-like nitrogen on the pyrazole ring can be protonated under acidic conditions, forming a more soluble salt.[6] |

| Temperature Dependence | Solubility will likely increase with temperature. | For most organic solids, the dissolution process is endothermic, meaning solubility increases with the addition of thermal energy to overcome crystal lattice forces. |

Section 2: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is the most accurate and relevant measure for pharmaceutical applications. The "gold standard" for its determination is the Shake-Flask method.[10]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system by ensuring that equilibrium has been reached.

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[10]

-

Extended Agitation (24-72h): Many complex organic molecules, especially those with stable crystal lattices, require significant time to reach equilibrium. Sampling at multiple time points (e.g., 24h, 48h, 72h) validates that the measured concentration is stable and represents true equilibrium.[10]

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility and relevance.

-

Separation of Solid: Centrifugation or filtration is necessary to remove undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification: A validated analytical method (e.g., HPLC-UV) is required for accurate measurement of the compound's concentration in the supernatant.

Step-by-Step Methodology:

-